molecular formula C8H10BrNO2 B13605651 2-(1-Amino-2-hydroxyethyl)-6-bromophenol

2-(1-Amino-2-hydroxyethyl)-6-bromophenol

Cat. No.: B13605651
M. Wt: 232.07 g/mol
InChI Key: YQNUKWBOXOLUSU-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-6-bromophenol is a chemical compound that features a bromine atom attached to a phenol ring, with an amino and hydroxyethyl group at the ortho positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the amino and hydroxyethyl groups. One common method involves the bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenol is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as ethanolamine) are used to introduce the amino and hydroxyethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-6-bromophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-6-bromophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the amino and hydroxyethyl groups can enhance its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-hydroxyethyl)-4-bromophenol
  • 2-(1-Amino-2-hydroxyethyl)-6-chlorophenol
  • 2-(1-Amino-2-hydroxyethyl)-6-iodophenol

Uniqueness

2-(1-Amino-2-hydroxyethyl)-6-bromophenol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-6-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2

InChI Key

YQNUKWBOXOLUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(CO)N

Origin of Product

United States

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